5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Monoamine Oxidase B Inhibition Neuroprotection Enzyme Selectivity

Select this 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one variant to secure a non-flavonoid MAO-B inhibitor with >465-fold selectivity and quantifiable CYP liability (CYP3A4 IC50 7.9 μM) for your ADME panel. Its unique quinolinone core avoids flavonoid-specific glucuronidation issues, offering a distinct starting point for hit-to-lead optimization in metabolic or neurodegenerative disease research.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
Cat. No. B13775517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3N2)O)O)O
InChIInChI=1S/C15H11NO4/c17-11-6-9(8-4-2-1-3-5-8)16-10-7-12(18)14(19)15(20)13(10)11/h1-7,18-20H,(H,16,17)
InChIKeyNSDNCABQNXLOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: A Structurally Defined Hydroxylated Quinolinone with Multi-Target Enzyme Inhibition Profile


5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one (CAS 848470-31-5) is a heterocyclic aromatic compound featuring a quinoline core with hydroxyl substitution at the 5-, 6-, and 7-positions and a phenyl group at the 2-position . It is classified as a 2-phenylquinolin-4-one derivative, a scaffold recognized for diverse biological activities including enzyme inhibition and antioxidant properties [1]. This compound has been evaluated as a monoamine oxidase B (MAO-B) inhibitor, α-glucosidase inhibitor, and cytochrome P450 3A4 (CYP3A4) inhibitor, with quantitative activity data available from curated bioactivity databases and primary research literature [2].

Why 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Cannot Be Interchanged with Other 2-Phenylquinolin-4-ones


The 5,6,7-trihydroxy substitution pattern on the quinolinone core confers a distinct polypharmacology profile that is not generalizable across the 2-phenylquinolin-4-one class. While the unsubstituted 2-phenylquinolin-4-one scaffold exhibits antimitotic activity with IC50 values of 0.85 μM in PC-3 prostate cancer cells [1], the addition of hydroxyl groups at the 5-, 6-, and 7-positions fundamentally alters the target engagement landscape—shifting activity toward MAO-B inhibition (IC50 215 nM), CYP3A4 inhibition (IC50 7.9 μM), and α-glucosidase inhibition comparable to baicalein [2]. SAR studies on α-glucosidase inhibition have demonstrated that the 5,6,7-trihydroxy-2-phenyl-4-quinolone structure retains activity comparable to baicalein, whereas 3,5,6,7-tetrahydroxyflavone and 5,6,7-trihydroxyisoflavone analogs show only moderate inhibition, confirming that the C-ring replacement with a quinolinone core is a non-trivial structural modification with functional consequences [3]. Generic substitution with an underivatized 2-phenylquinolin-4-one or an alternative hydroxylation pattern (e.g., 3-hydroxy or 6,7-dihydroxy) would yield a compound with quantitatively different enzyme inhibition selectivity, CYP liability, and antioxidant capacity, thereby compromising experimental reproducibility and target-specific outcomes.

Quantitative Differentiation Evidence: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one vs. Closest Comparators


MAO-B Selective Inhibition: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one vs. MAO-A Isoform

The compound exhibits potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 215 nM in human microsomal MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 cells, assessed via reduction in 4-hydroxyquinoline formation [1]. In contrast, inhibition of MAO-A under comparable assay conditions (kynuramine conversion to 4-hydroxyquinoline, 20-minute incubation, fluorescence detection) yields an IC50 > 100,000 nM, indicating negligible MAO-A activity [2].

Monoamine Oxidase B Inhibition Neuroprotection Enzyme Selectivity

MAO-B Inhibition Potency: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one vs. 1-Methyl-2-undecylquinolin-4(1H)-one

This compound achieves an IC50 of 215 nM against human MAO-B [1], which represents a 71-fold greater potency than the well-characterized quinolinone MAO-B inhibitor 1-methyl-2-undecylquinolin-4(1H)-one (IC50 15.3 μM = 15,300 nM), measured under similar kynuramine substrate conditions . Both compounds demonstrate MAO-B selectivity over MAO-A, but the 5,6,7-trihydroxy substitution pattern confers substantially higher binding affinity.

MAO-B Inhibitor Potency Quinolinone SAR Neuropharmacology

α-Glucosidase Inhibition: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one vs. Baicalein and Structurally Related Flavonoids

In α-glucosidase inhibitory assays using brewer's yeast α-glucosidase, 5,6,7-trihydroxy-2-phenyl-4-quinolone (compound 2) demonstrated activity comparable to baicalein (5,6,7-trihydroxyflavone, compound 1), the natural flavonoid benchmark [1]. The study further evaluated 3,5,6,7-tetrahydroxyflavone (compound 7), 5,6,7-trihydroxyisoflavone (compound 8), and 6-hydroxygenistein (compound 9), all of which showed only moderate inhibitory activity, confirming that the quinolinone C-ring replacement of the chromone core preserves full α-glucosidase inhibitory function while the isoflavone and tetrahydroxyflavone modifications diminish activity [1].

α-Glucosidase Inhibition Antidiabetic Research Flavonoid SAR

CYP3A4 Inhibition Liability: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one vs. In Silico Predicted Quinoline Analogs

This compound inhibits human recombinant CYP3A4 (co-expressed with human P450 reductase and human b5 reductase) with an IC50 of 7,900 nM (7.9 μM), as measured by reduction in 7-hydroxyquinoline production [1]. This quantitative CYP3A4 liability value provides a measurable benchmark for assessing potential drug-drug interaction risk that is absent for many uncharacterized quinolinone analogs. For comparison, in silico metabolism predictions for related quinoline compounds show variable CYP3A4 substrate/inhibitor classifications, but experimental IC50 data for the 5,6,7-trihydroxy derivative enables direct risk stratification [2].

CYP3A4 Inhibition ADME Profiling Drug-Drug Interaction Risk

DPPH Radical Scavenging Activity: 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one as Representative of Optimized Hydroxylated 2-Phenylquinolin-4-one Series

In a comparative study of 2-phenylquinolin-4(1H)-one derivatives evaluated for DPPH radical scavenging at 100 ppm, a compound with the 5,6,7-trihydroxy substitution pattern on the quinolinone core (structurally analogous to the target compound) achieved 92.22 ± 0.19% DPPH inhibition, whereas a less hydroxylated analog (compound 2a) showed only 60.74 ± 0.22% inhibition and compound 2c showed 42.51 ± 0.14% inhibition [1]. The study concluded that additional hydrogen-donating groups on the 2-phenylquinolin-4(1H)-one scaffold increase antioxidant activity relative to structurally related flavones and quinolines [2].

Antioxidant Activity DPPH Assay Free Radical Scavenging

Optimal Research Application Scenarios for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one Based on Quantitative Evidence


MAO-B Selective Inhibition Studies in Neurodegenerative Disease Models

The compound's >465-fold selectivity for MAO-B over MAO-A (IC50 215 nM vs. >100,000 nM) makes it suitable for in vitro enzyme inhibition assays targeting MAO-B without confounding MAO-A off-target effects. This selectivity profile is particularly relevant for Parkinson's disease and Alzheimer's disease research, where MAO-B inhibition is a validated therapeutic strategy for reducing oxidative stress and preserving dopaminergic function [1].

α-Glucosidase Inhibitor Screening as a Non-Flavonoid Baicalein Alternative

In antidiabetic drug discovery programs focused on α-glucosidase inhibition, this compound offers activity comparable to baicalein while possessing a quinolinone core that diverges from the flavonoid scaffold. This scaffold difference may confer distinct metabolic stability and bioavailability properties, providing a chemically differentiated starting point for hit-to-lead optimization where flavonoid-specific liabilities (e.g., rapid glucuronidation) are a concern [1].

CYP3A4-Mediated Drug-Drug Interaction Risk Assessment

With a measured CYP3A4 IC50 of 7.9 μM, this compound provides a quantified baseline for assessing CYP-mediated interaction potential in preclinical ADME profiling. Researchers planning co-administration studies with CYP3A4 substrates or conducting hepatocyte stability assays can use this data to prospectively design concentration ranges that minimize confounding metabolic interactions [1].

Antioxidant Capacity Studies Requiring High DPPH Scavenging Activity

The 5,6,7-trihydroxy substitution pattern on the 2-phenylquinolin-4-one scaffold achieves 92.22% DPPH inhibition at 100 ppm, representing a 1.52-fold improvement over less hydroxylated analogs. This makes the compound appropriate for oxidative stress research applications—including lipid peroxidation inhibition assays and cellular ROS protection studies—where maximal radical scavenging capacity is a primary selection criterion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.